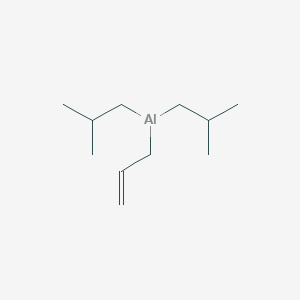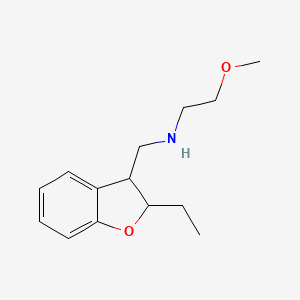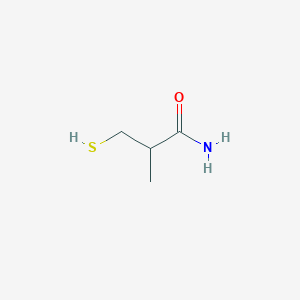
2-Methyl-3-sulfanylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-sulfanylpropanamide is an organic compound with the molecular formula C4H9NOS. It is characterized by the presence of a sulfanyl group (-SH) attached to the third carbon of a propanamide chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-sulfanylpropanamide can be achieved through several methods. One common approach involves the reaction of 2-methylpropanamide with thiol-containing reagents under controlled conditions. For example, the reaction of 2-methylpropanamide with hydrogen sulfide (H2S) in the presence of a catalyst can yield this compound. Another method involves the use of thiourea as a sulfur source, which reacts with 2-methylpropanamide to form the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions
2-Methyl-3-sulfanylpropanamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Alkylated or alkoxylated derivatives
科学的研究の応用
2-Methyl-3-sulfanylpropanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-Methyl-3-sulfanylpropanamide involves its interaction with specific molecular targets. The sulfanyl group can form disulfide bonds with thiol-containing enzymes, thereby inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to antimicrobial and antioxidant effects. The compound’s ability to interact with enzymes and proteins makes it a potential candidate for therapeutic applications.
類似化合物との比較
Similar Compounds
3-Mercaptopropanamide: Similar structure but lacks the methyl group at the second carbon.
2-Methyl-3-mercaptopropanoic acid: Contains a carboxylic acid group instead of an amide group.
2-Methyl-3-thiopropanol: Contains a hydroxyl group instead of an amide group.
Uniqueness
2-Methyl-3-sulfanylpropanamide is unique due to the presence of both a sulfanyl group and an amide group in its structure. This combination imparts distinct reactivity and biological activity, making it valuable in various research and industrial applications. The presence of the methyl group at the second carbon further enhances its chemical properties and differentiates it from other similar compounds.
特性
CAS番号 |
91922-37-1 |
|---|---|
分子式 |
C4H9NOS |
分子量 |
119.19 g/mol |
IUPAC名 |
2-methyl-3-sulfanylpropanamide |
InChI |
InChI=1S/C4H9NOS/c1-3(2-7)4(5)6/h3,7H,2H2,1H3,(H2,5,6) |
InChIキー |
AHOVYFXGVWHOFW-UHFFFAOYSA-N |
正規SMILES |
CC(CS)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


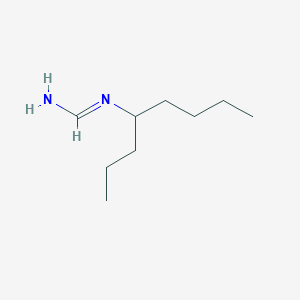
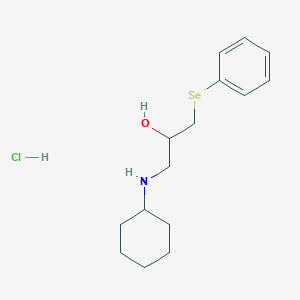
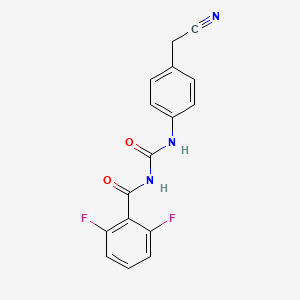
![1-[(2,2,2-Trichloroethoxy)carbonyl]quinolin-1-ium chloride](/img/structure/B14356491.png)
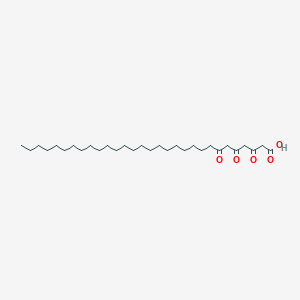
![N-[2-(2-Oxo-2H-1,4-benzoxazin-3-yl)phenyl]acetamide](/img/structure/B14356509.png)
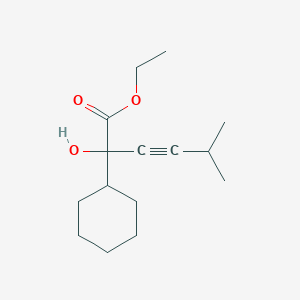
![1-Ethyl-4-[2-(4-pentylcyclohexyl)ethyl]cyclohexane](/img/structure/B14356517.png)
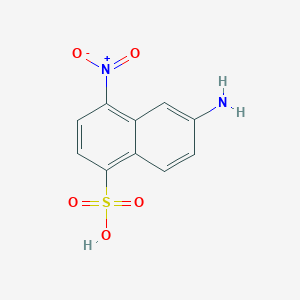
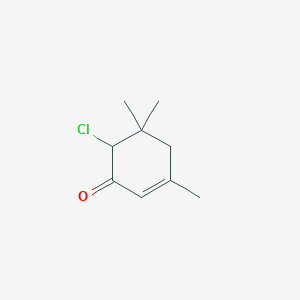
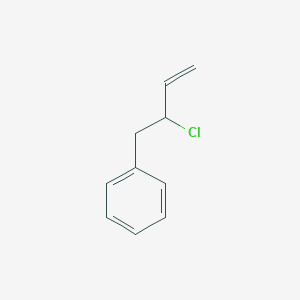
methanone](/img/structure/B14356559.png)
